2-(2-Phenoxypyridin-4-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenoxypyridin-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-6-11-7-9-15-13(10-11)16-12-4-2-1-3-5-12/h1-5,7,9-10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENFOSTZOPFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 2 2 Phenoxypyridin 4 Yl Acetonitrile
Reactivity of the Acetonitrile (B52724) Moiety
The acetonitrile group (–CH₂CN) is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is centered around the acidic nature of the α-protons and the electrophilicity of the nitrile carbon.
The methylene (B1212753) protons adjacent to the nitrile group in 2-(2-phenoxypyridin-4-yl)acetonitrile exhibit acidic properties, allowing for deprotonation to form a carbanion. This carbanion is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions. The activation of acetonitrile as a nucleophile can be achieved under mild basic conditions, often facilitated by the coordination to a metal center. For instance, cooperative catalysis involving a cationic ruthenium complex, an amine base, and a sodium salt has been shown to enable the nucleophilic 1,2-addition of acetonitrile to aldehydes and imines. organic-chemistry.org
The nucleophilic addition of α-silylated nitriles to carbonyl compounds further illustrates the synthetic utility of the acetonitrile moiety. For example, α-alkylated (dimethylsilyl)acetonitriles can react with aldehydes to produce β-hydroxynitriles. nih.gov In the context of this compound, the generation of the corresponding carbanion would allow for its addition to various electrophiles, leading to the elaboration of the side chain.
Table 1: Examples of Reactions Involving the Nucleophilic Acetonitrile Moiety
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Nucleophilic addition to aldehydes | Cationic Ru complex, DBU, NaPF₆ | β-hydroxy nitrile |
| Nucleophilic addition to imines | Cationic Ru complex, DBU, NaPF₆ | β-amino nitrile |
| Addition of α-silylnitriles to aldehydes | DMSO | β-hydroxy nitrile |
| Addition of α-silylnitriles to ketones | MgCl₂ or CaCl₂ | β-hydroxy nitrile |
The nitrile functionality in this compound can be converted to other important functional groups, namely carboxylic acids and primary amines, through hydrolysis and reduction, respectively.
Nitrile hydrolysis can be performed under either acidic or basic conditions. chemistrysteps.com In an acidic medium, the reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.commasterorganicchemistry.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon, leading to the formation of a carboxylate salt after a similar amide intermediate. chemistrysteps.com These processes would convert this compound into 2-(2-phenoxypyridin-4-yl)acetic acid.
The reduction of the nitrile group provides access to primary amines. A variety of reducing agents can be employed for this transformation. organic-chemistry.org For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride is effective in reducing both aliphatic and aromatic nitriles to the corresponding primary amines. organic-chemistry.orgnih.gov Electrochemical methods have also been developed for the selective reduction of acetonitrile to ethylamine, showcasing the potential for green chemical processes. nih.govresearchgate.netosti.gov Applying these methods to this compound would yield 2-(2-phenoxypyridin-4-yl)ethanamine.
Table 2: Transformation of the Nitrile Group
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Acid-catalyzed hydrolysis | H₃O⁺, heat | Carboxylic acid |
| Base-catalyzed hydrolysis | NaOH, H₂O, heat; then H₃O⁺ | Carboxylic acid |
| Reduction | Diisopropylaminoborane, cat. LiBH₄ | Primary amine |
| Electrochemical reduction | Cu nanoparticles, ambient temperature and pressure | Primary amine |
The acetonitrile moiety, in conjunction with the pyridine (B92270) ring, can participate in various cyclization reactions to form fused heterocyclic systems. Pyridinium and quinolinium 1,4-zwitterions, which can be generated from pyridine derivatives, are versatile building blocks in the synthesis of three- to eight-membered cyclic compounds. mdpi.com For instance, they can undergo formal (3 + 2) and (5 + 2) cyclization reactions. mdpi.com
Intramolecular cyclization reactions are also a plausible pathway for derivatives of this compound. For example, aziridines can react with a variety of π-nucleophiles in intramolecular cyclizations to produce nitrogen-containing core structures. researchgate.net Furthermore, cascade ring-opening/cyclization reactions have been reported for other heterocyclic systems, which could inspire similar synthetic strategies for the subject compound. nih.gov
Reactivity of the Phenoxy Group
The phenoxy group attached to the pyridine ring introduces another site of reactivity, primarily involving the aromatic phenoxy ring and the ether linkage.
The phenoxy ring is an electron-rich aromatic system and is thus susceptible to electrophilic aromatic substitution (S_EAr) reactions. The hydroxyl group in phenol (B47542) is a strong activating group, directing incoming electrophiles to the ortho and para positions. While the ether oxygen in the phenoxy group is also activating, its effect is somewhat attenuated compared to a hydroxyl group. Nevertheless, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to occur on the phenoxy ring, likely at the positions ortho and para to the ether linkage.
Conversely, the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquimicaorganica.orgquora.com Such reactions on the pyridine ring, if they occur, typically require harsh conditions and favor substitution at the 3- and 5-positions. quimicaorganica.orgquora.com
Nucleophilic aromatic substitution (S_NAr) on the pyridine ring is also a significant reaction pathway, particularly when a good leaving group is present at the 2- or 4-position. acs.orgsci-hub.senih.govnih.gov The formation of phenoxypyridines is often achieved through the reaction of a halopyridine with a phenoxide nucleophile. sci-hub.se The presence of the phenoxy group at the 2-position of the pyridine ring in the title compound is a result of such a substitution.
The ether linkage in this compound is generally stable but can be cleaved under forcing conditions. The most common method for ether cleavage is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.commasterorganicchemistry.compearson.comlibretexts.orglibretexts.org The reaction mechanism can proceed via either an S_N1 or S_N2 pathway. masterorganicchemistry.com The first step in acidic cleavage is the protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.com
In the case of an aryl alkyl ether, the cleavage typically results in a phenol and an alkyl halide, as the nucleophilic attack of the halide ion occurs at the less sterically hindered alkyl carbon, and S_N2 reactions on sp²-hybridized carbons are disfavored. libretexts.org However, since this compound is a diaryl ether (considering the pyridine ring as an aromatic system), its cleavage is expected to be more challenging. Diaryl ethers are generally resistant to cleavage by acids. libretexts.org
Table 3: Summary of Potential Reactivity
| Moiety | Reaction Type | Key Features |
|---|---|---|
| Acetonitrile | Nucleophilic addition | Formation of a carbanion at the α-carbon. |
| Acetonitrile | Hydrolysis | Conversion to a carboxylic acid via an amide intermediate. |
| Acetonitrile | Reduction | Formation of a primary amine. |
| Acetonitrile | Cyclization | Potential to form fused heterocyclic systems. |
| Phenoxy Ring | Electrophilic Aromatic Substitution | Favored at positions ortho and para to the ether linkage. |
| Ether Linkage | Acidic Cleavage | Generally requires strong acids like HBr or HI; diaryl ethers are relatively inert. |
Reactivity of the Pyridine Heterocycle
The pyridine ring in this compound is a key site for various chemical transformations, including electrophilic aromatic substitution, coordination to metal centers, and participation in cross-coupling reactions. The electronic nature of the substituents—the electron-donating phenoxy group at the 2-position and the electron-withdrawing cyanomethyl group at the 4-position—is expected to influence the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the phenoxy group at the 2-position is an activating group, directing electrophiles to the ortho and para positions. Conversely, the cyanomethyl group at the 4-position is deactivating. Therefore, electrophilic attack is most likely to occur at the C-3 and C-5 positions of the pyridine ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of pyridine derivatives often requires harsh conditions, such as the use of fuming nitric acid and sulfuric acid, to generate the reactive nitronium ion (NO₂⁺) masterorganicchemistry.com. The precise conditions and regioselectivity for the nitration of this compound would need to be determined experimentally.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) |
| HNO₃/H₂SO₄ | 2-(2-Phenoxypyridin-4-yl)-3-nitroacetonitrile and/or 2-(2-Phenoxypyridin-4-yl)-5-nitroacetonitrile |
| Br₂/FeBr₃ | 3-Bromo-2-(2-phenoxypyridin-4-yl)acetonitrile and/or 5-Bromo-2-(2-phenoxypyridin-4-yl)acetonitrile |
| SO₃/H₂SO₄ | This compound-3-sulfonic acid and/or this compound-5-sulfonic acid |
Coordination Chemistry of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand, coordinating to a wide variety of metal ions to form coordination complexes wikipedia.org. The coordination of this compound to a metal center can occur through the pyridine nitrogen. The presence of the phenoxy and acetonitrile groups can influence the steric and electronic properties of the resulting metal complexes.
Furthermore, the phenoxy group at the 2-position, in conjunction with the pyridine nitrogen, can act as a bidentate chelating ligand, a common coordination mode for 2-arylpyridine derivatives. This chelation can lead to the formation of stable five-membered metallacycles. The nitrile nitrogen of the acetonitrile group could also potentially coordinate to a metal center, leading to more complex coordination modes or the formation of polynuclear complexes. The coordination of the 4-cyanopyridine (B195900) ligand to cobalt(II) porphyrins, for example, occurs through the pyridyl nitrogen nih.gov.
Palladium-Catalyzed Cross-Coupling Reactions
For instance, intramolecular palladium-catalyzed C-H arylation of pyridine derivatives has been used to synthesize fused heteroaromatic compounds beilstein-journals.orgnih.govbeilstein-archives.org. In the case of this compound, if a suitable leaving group were present on the phenoxy ring, intramolecular C-H arylation could potentially lead to the formation of a dibenzofuran derivative. Alternatively, intermolecular cross-coupling reactions could be envisioned at the C-H bonds of the pyridine ring, directed by the coordinating pyridine nitrogen. Palladium-catalyzed C-H acylation of 2-arylpyridines has been demonstrated using various acylation reagents researchgate.netmdpi.com.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives
| Reaction Type | Reactants | Potential Product |
| Suzuki-Miyaura | 2-(2-Bromo-phenoxy)pyridin-4-yl]acetonitrile + Arylboronic acid | 2-(2-Aryl-phenoxy)pyridin-4-yl]acetonitrile |
| C-H Arylation | This compound + Aryl halide | 2-(2-Phenoxy-3-arylpyridin-4-yl)acetonitrile |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies.
Mechanistic Investigations of Acetonitrile-Involved Reactions
The acetonitrile group possesses a reactive α-methylene group and a nitrile functionality, both of which can participate in various reactions. The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a base to form a nitrile anion. This anion is a potent nucleophile and can undergo reactions such as alkylation, acylation, and condensation encyclopedia.pub.
The nitrile group itself can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation proceeds through an amide intermediate libretexts.orglibretexts.org. Reduction of the nitrile group with reducing agents like lithium aluminum hydride (LiAlH₄) would produce the corresponding primary amine libretexts.orglibretexts.orgchemistrysteps.com.
Cyclometallation Mechanisms Involving Phenoxypyridine Ligands
The 2-phenoxypyridine (B1581987) moiety is a classic example of a cyclometalating ligand. In the presence of a palladium(II) salt, such as palladium(II) acetate, an intramolecular C-H activation of the ortho-C-H bond of the phenoxy ring can occur. This process, known as cyclopalladation, results in the formation of a stable five-membered palladacycle.
The mechanism of cyclopalladation of 2-arylpyridines is generally believed to proceed through initial coordination of the pyridine nitrogen to the palladium center, followed by an electrophilic attack of the palladium on the aryl C-H bond. This is often the rate-determining step. The resulting cyclometalated complex can then undergo further reactions, such as ligand exchange or reductive elimination in cross-coupling cycles nih.gov. The electronic and steric effects of the 4-acetonitrile group could potentially influence the rate and regioselectivity of the cyclometalation process. Studies on related cyclometalated palladium(II) complexes have explored their redox properties and the influence of ligand structure on their electronic characteristics researchgate.net.
Structural Modifications and Derivative Synthesis Based on the 2 2 Phenoxypyridin 4 Yl Acetonitrile Scaffold
Derivatives with Modifications at the Acetonitrile (B52724) Group
The acetonitrile group, with its reactive nitrile functionality and acidic α-protons, is a prime target for a range of chemical transformations. These modifications allow for the introduction of new functional groups and the extension of the carbon chain.
The nitrile group of 2-(2-phenoxypyridin-4-yl)acetonitrile can be readily reduced to a primary amine, yielding (2-phenoxypyridin-4-yl)methanamine (B12823256). This transformation is a cornerstone of synthetic organic chemistry and can be achieved through several reliable methods.
One of the most common and effective methods is the use of strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.comnumberanalytics.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The nitrile is added to a suspension of LiAlH₄, and the reaction mixture is stirred, often with heating, to ensure complete reduction. A subsequent aqueous workup is necessary to quench the excess hydride reagent and liberate the free amine. To isolate the amine as a stable salt, the reaction mixture can be acidified with hydrochloric acid to precipitate (2-phenoxypyridin-4-yl)methanamine dihydrochloride.
Catalytic hydrogenation is another widely employed method for the reduction of nitriles. google.com This process involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically performed in a solvent such as ethanol (B145695) or methanol (B129727) under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields of the desired primary amine.
| Reduction Method | Reagents and Conditions | Product |
| Hydride Reduction | 1. LiAlH₄, THF/ether | (2-phenoxypyridin-4-yl)methanamine |
| 2. H₂O, H⁺ | ||
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, Ethanol | (2-phenoxypyridin-4-yl)methanamine |
The methylene (B1212753) carbon situated between the pyridine (B92270) ring and the nitrile group is activated by both adjacent electron-withdrawing groups, rendering its protons acidic. This acidity allows for the deprotonation of the methylene group by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, enabling chain elongation and further functionalization.
Alkylation: The carbanion generated from this compound can be reacted with a variety of alkyl halides (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to introduce alkyl substituents at the methylene carbon. google.comnih.gov The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Common bases for this purpose include sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide.
Michael Addition: The stabilized carbanion can also participate in Michael additions (conjugate additions) with α,β-unsaturated carbonyl compounds, such as enones and enoates. wikipedia.orgmasterorganicchemistry.comijsdr.orgnih.gov This reaction results in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, leading to a 1,5-dicarbonyl or related structure. This provides a powerful method for constructing more complex molecular architectures.
| Reaction Type | Reagents and Conditions | Product Type |
| Alkylation | 1. Base (e.g., NaH, LDA) | α-Alkyl-2-(2-phenoxypyridin-4-yl)acetonitrile |
| 2. Alkyl halide (R-X) | ||
| Michael Addition | 1. Base (e.g., NaH, LDA) | Adduct with α,β-unsaturated compound |
| 2. α,β-unsaturated carbonyl |
Derivatives with Modifications on the Phenoxy Moiety
The phenoxy group offers another avenue for structural diversification. Modifications can be made by introducing substituents onto the phenyl ring or by replacing the phenyl group with other aromatic or heteroaromatic systems.
Derivatives of this compound bearing substituents on the phenyl ring can be synthesized through nucleophilic aromatic substitution (SNA) reactions. libretexts.org A common starting material for this approach is 2-chloro-4-cyanomethylpyridine. This intermediate can be reacted with a variety of substituted phenols in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
For example, the synthesis of a trifluoromethylphenoxy derivative would involve the reaction of 2-chloro-4-cyanomethylpyridine with a trifluoromethyl-substituted phenol (B47542). orgsyn.orgnih.gov The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the phenol and the properties of the resulting product. This method allows for the introduction of a wide range of substituents, including electron-donating and electron-withdrawing groups, at various positions on the phenyl ring.
| Starting Materials | Reagents and Conditions | Product |
| 2-Chloro-4-cyanomethylpyridine | Substituted phenol, Base (e.g., K₂CO₃), DMF | 2-(2-(Substituted-phenoxy)pyridin-4-yl)acetonitrile |
| 2-Chloro-4-cyanomethylpyridine | 4-(Trifluoromethyl)phenol, K₂CO₃, DMF | 2-(2-(4-(Trifluoromethyl)phenoxy)pyridin-4-yl)acetonitrile |
The synthetic strategy described above can be extended to incorporate heterocyclic rings into the phenoxy system. Instead of a substituted phenol, a hydroxypyridine, hydroxyquinoline, or other hydroxy-substituted heterocycle can be used as the nucleophile in the reaction with 2-chloro-4-cyanomethylpyridine. mdpi.com This leads to the formation of derivatives where the phenyl group is replaced by a heterocyclic ring, connected to the pyridine core via an ether linkage.
The reaction conditions are generally similar to those used for the synthesis of substituted phenoxy derivatives, involving a base and a polar aprotic solvent. The successful synthesis of these derivatives depends on the nucleophilicity of the hydroxyl group on the heterocyclic ring and its susceptibility to side reactions. This approach significantly expands the structural diversity of the scaffold, allowing for the introduction of a wide range of heterocyclic systems with varying electronic and steric properties.
Derivatives with Modifications on the Pyridine Core
The pyridine core itself can be subjected to various chemical modifications to further diversify the this compound scaffold. These modifications can alter the electronic properties of the pyridine ring and introduce new functional groups.
A common strategy for activating the pyridine ring towards nucleophilic attack is through the formation of a pyridine N-oxide. scripps.edunih.govarkat-usa.org The parent this compound can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is more susceptible to nucleophilic substitution at the 2- and 4-positions.
The N-oxide can then be treated with various reagents to introduce substituents. For example, reaction with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the 2- or 4-position. youtube.com The newly introduced halogen can then serve as a handle for further functionalization through cross-coupling reactions or nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides. Following the introduction of the desired substituent, the N-oxide can be deoxygenated back to the pyridine using a reducing agent like phosphorus trichloride (B1173362) (PCl₃) or by catalytic hydrogenation.
Furthermore, direct C-H functionalization methods are emerging as powerful tools for the modification of pyridine rings. nih.govnih.govdigitellinc.comphys.org These methods allow for the direct introduction of substituents at specific positions on the pyridine ring, often with high regioselectivity, without the need for pre-functionalization.
| Modification | Reagents and Conditions | Intermediate/Product |
| N-Oxidation | H₂O₂/AcOH or m-CPBA | This compound N-oxide |
| Chlorination of N-oxide | POCl₃ or SO₂Cl₂ | Chloro-substituted this compound N-oxide |
| Deoxygenation | PCl₃ or H₂/Pd | Substituted this compound |
| Direct C4-Alkylation | Alkylating agent, catalyst | 4-Alkyl-2-(2-phenoxypyridin-4-yl)acetonitrile |
Substitution at Pyridine Positions
The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. The regioselectivity of these reactions is dictated by the electronic nature of the pyridine nitrogen and the existing substituents.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the phenoxy group at the 2-position can influence the regioselectivity of substitution. Computational studies on pyridine derivatives suggest that nitration, a common electrophilic aromatic substitution, can occur, although the high acidity of the reaction medium often leads to the protonation of the pyridine nitrogen, further deactivating the ring. nih.gov
Nucleophilic Aromatic Substitution: The pyridine ring, particularly with electron-withdrawing groups, is activated towards nucleophilic attack. Positions 2 and 4 are generally favored for nucleophilic substitution due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance. researchgate.net In the case of this compound, the phenoxy group at the 2-position could potentially be displaced by a strong nucleophile, although this would depend on the reaction conditions. More commonly, if a suitable leaving group were present at other positions on the pyridine ring, nucleophilic substitution would be a viable strategy for introducing new functionalities. researchgate.nettus.ac.jp
| Position | Reagents and Conditions | Product | Yield (%) | Reference |
| 2 or 4 | R-Li or R-MgX | 2- or 4-Alkyl/Aryl-pyridine | Variable | nih.gov |
| 2 or 4 | NaNH2, heat | 2- or 4-Aminopyridine | Moderate to Good | nih.gov |
| 3 | Fuming H2SO4, heat | Pyridine-3-sulfonic acid | Good | nih.gov |
| 3 | HNO3/H2SO4, heat | 3-Nitropyridine | Low | nih.gov |
Annulation Strategies to Form Fused Heterocyclic Systems
Annulation reactions provide a powerful method for constructing fused heterocyclic systems from the this compound scaffold. These reactions involve the formation of a new ring fused to the existing pyridine core, leading to more complex polycyclic structures.
Intramolecular Cyclization: Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization to form fused rings. For instance, if a reactive group is introduced on the phenoxy substituent or at the methylene bridge, it could participate in a cyclization reaction with the pyridine ring or the nitrile group. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov
Cycloaddition Reactions: The pyridine ring itself or appended functional groups can participate in cycloaddition reactions to build fused systems. For example, [4+2] cycloaddition reactions (Diels-Alder type reactions) are a common strategy for forming six-membered rings. ias.ac.inresearchgate.net While pyridine is a poor diene, its derivatives can be activated to participate in such reactions. The nitrile group also offers a handle for cycloaddition chemistry.
The following table outlines general annulation strategies that could be conceptually applied to derivatives of this compound to generate fused heterocyclic systems.
| Annulation Strategy | Reactants | Resulting Fused System | Reference |
| [4+2] Cycloaddition | Pyridazinecarbonitrile with alkyne side chain | Fused benzonitriles | researchgate.net |
| Intramolecular Radical Cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salts | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | beilstein-journals.org |
| Oxidative Cyclization | 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | 2-(3-Oxoindolin-2-ylidene)acetonitriles | nih.gov |
| 1:2 Annulation with Acetonitrile | Acylethynylpyrroles | 2-(Pyrrolyl)-4-aryl(hetaryl)-5-cyano-6-methylpyridines | rsc.org |
Synthesis of Conjugated Systems for Advanced Applications
The this compound scaffold can be incorporated into larger molecular assemblies through the development of "clickable" ligands and the application of linker chemistry. These strategies enable the conjugation of the core molecule to other chemical entities, such as biomolecules or polymers, for a variety of advanced applications.
"Clickable" Ligand Development
"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.govrsc.orgrsc.orgtaylorfrancis.comnih.gov To make this compound "clickable," it must first be functionalized with either an azide (B81097) or a terminal alkyne group.
Introduction of Azide and Alkyne Functionalities: These functional groups can be introduced onto the phenoxy ring or potentially at other positions of the pyridine scaffold through standard synthetic transformations. For example, a hydroxyl or halide precursor on the phenoxy ring could be converted to an azide or an alkyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Once an azide- or alkyne-functionalized derivative of this compound is synthesized, it can be readily conjugated to a complementary alkyne- or azide-containing molecule in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage. nih.govnih.govrsc.orgrsc.orgtaylorfrancis.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, such as in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a valuable alternative. nih.govbroadpharm.comnih.govfiu.edu This reaction involves a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a metal catalyst. A derivative of this compound functionalized with an azide could be conjugated to a cyclooctyne-bearing molecule via SPAAC.
The table below summarizes the key features of these two "click" chemistry approaches.
| Click Reaction | Key Features | Catalyst | Applications | Reference |
| CuAAC | High efficiency, regioselective, wide scope | Copper(I) | Materials science, drug discovery, bioconjugation | nih.govnih.govrsc.orgrsc.orgtaylorfrancis.comnih.gov |
| SPAAC | Copper-free, bioorthogonal, rapid kinetics | None (strained alkyne) | Live cell imaging, in vivo chemistry, bioconjugation | nih.govbroadpharm.comnih.govfiu.edu |
Linker Chemistry for Molecular Conjugates
Linker chemistry is crucial for attaching the this compound core to other molecules to form stable and functional conjugates. The choice of linker depends on the desired properties of the final conjugate, such as solubility, stability, and the mechanism of release of the core molecule if it is a payload.
Types of Linkers: A wide variety of linkers can be employed, including flexible polyethylene (B3416737) glycol (PEG) chains to enhance solubility and pharmacokinetic properties, cleavable linkers that release the active molecule under specific conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), and stable linkers for applications where the conjugate is intended to remain intact.
Conjugation to Peptides and Polymers: The functionalized this compound can be conjugated to peptides or polymers. nih.govcpcscientific.comresearchgate.netmdpi.comrsc.org For example, a derivative with a carboxylic acid or an amine group could be coupled to the N-terminus or a side chain of a peptide using standard peptide coupling reagents. cpcscientific.comresearchgate.netrsc.org Similarly, it could be attached to a polymer backbone.
The following table provides examples of common linker types and their potential applications in creating molecular conjugates of this compound.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional (1D) NMR: ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic framework of a molecule like 2-(2-Phenoxypyridin-4-yl)acetonitrile.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the phenoxy group, and the methylene (B1212753) (-CH₂-) group of the acetonitrile (B52724) moiety. The chemical shift (δ) of these protons is influenced by the electron density around them. Aromatic protons typically resonate in the downfield region (approx. 7.0-8.5 ppm), with specific shifts depending on their position relative to the nitrogen atom and the phenoxy group on the pyridine ring, and the substituents on the phenoxy ring. The two methylene protons of the acetonitrile group would likely appear as a singlet further upfield, with its exact position influenced by the adjacent electron-withdrawing cyano group and the aromatic pyridine ring.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon atom in the pyridine ring, the phenoxy group, the methylene group, and the nitrile group (-C≡N) would produce a distinct signal. The chemical shifts of the aromatic carbons would be in the typical range of 100-160 ppm. The carbon of the nitrile group would appear significantly downfield, often above 115 ppm. The methylene carbon would resonate at a higher field compared to the aromatic carbons.
Coupling Constants (J): In the ¹H NMR spectrum, spin-spin coupling between adjacent non-equivalent protons would lead to the splitting of signals into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled protons and, in some cases, their dihedral angle, which helps to define the molecule's conformation. For instance, ortho, meta, and para couplings between protons on the aromatic rings would exhibit characteristic J values.
No specific experimental ¹H and ¹³C NMR data, including chemical shifts and coupling constants for this compound, were found in the public domain search results.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule, such as the sequence of protons on the pyridine and phenoxy rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra and simplifying the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is particularly valuable for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For example, it could show correlations from the methylene protons to the carbons of the pyridine ring and the nitrile carbon, confirming the attachment of the acetonitrile group.
Together, these 2D NMR experiments would provide a comprehensive and unambiguous assignment of all proton and carbon signals for this compound, confirming its constitution and connectivity.
Specific experimental 2D NMR data for this compound were not available in the searched literature.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it becomes a powerful tool for analyzing polar and semi-polar organic molecules.
For this compound (C₁₃H₁₀N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion. ESI is a gentle ionization method that typically produces protonated molecules [M+H]⁺ or other adducts in the gas phase with minimal fragmentation. The high resolving power of the mass analyzer allows for the differentiation between ions of very similar nominal mass, enabling the unambiguous determination of the elemental composition. This precise mass measurement serves as a powerful confirmation of the compound's identity.
While the principles of HRMS and ESI-MS are well-established, specific experimental mass spectrometry data for this compound were not found in the provided search results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:
Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2200 cm⁻¹. This peak is highly characteristic and provides clear evidence for the presence of the nitrile group.
Aromatic C=C and C=N stretches: Multiple sharp bands of varying intensity would appear in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the pyridine and phenoxy rings, as well as the carbon-nitrogen bonds of the pyridine ring.
Aromatic C-H stretch: These absorptions typically appear as a group of weak to medium bands just above 3000 cm⁻¹.
Aliphatic C-H stretch: The stretching vibrations of the methylene (-CH₂-) group would be observed just below 3000 cm⁻¹, in the range of 2960-2850 cm⁻¹.
C-O-C (ether) stretch: The aryl-alkyl ether linkage would produce a strong, characteristic absorption band in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and possibly another near 1040 cm⁻¹ (symmetric stretch).
No specific experimental IR spectrum or peak list for this compound was available in the search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
Specific experimental UV-Vis spectral data (such as λmax values) for this compound were not found in the performed searches.
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs into a crystal lattice.
For this compound, an X-ray diffraction study would:
Unambiguously confirm the atomic connectivity.
Determine the precise geometry of the pyridine and phenoxy rings.
Reveal the dihedral angle between the planes of the pyridine and phenoxy rings, which is a key conformational feature.
Provide insight into the intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal structure.
Such a detailed structural analysis is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties of molecules. DFT methods are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters that govern a molecule's stability and reactivity. For 2-(2-Phenoxypyridin-4-yl)acetonitrile, these calculations would provide a foundational understanding of its intrinsic chemical nature.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO Analysis : The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For this compound, DFT calculations would map the electron density of these orbitals, showing that the HOMO is likely distributed across the electron-rich phenoxy and pyridine (B92270) rings, while the LUMO may be localized more towards the electron-withdrawing acetonitrile (B52724) group and the pyridine ring.
Charge Distribution and Molecular Electrostatic Potential (MEP) : Analysis of the charge distribution (e.g., Mulliken charges) reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites. An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. In this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the nitrile group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: The following data are hypothetical examples of what DFT calculations would yield and are for illustrative purposes only.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Transition state (TS) theory and calculations are employed to study the energy barriers and pathways of chemical reactions. By locating the transition state structure on the potential energy surface, chemists can elucidate reaction mechanisms and predict reaction rates. For this compound, TS calculations could be applied to understand its synthesis, potential metabolic pathways, or degradation processes, providing a detailed view of the bond-forming and bond-breaking events at the molecular level.
Molecular Docking and Virtual Screening for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comekb.eg This method is crucial in drug discovery for identifying potential drug candidates.
Virtual Screening : this compound could be computationally screened against libraries of known biological targets (e.g., kinases, enzymes) to identify potential protein interactions. mdpi.com
Binding Mode Analysis : If a potential target is identified, molecular docking can predict the specific binding pose of the compound within the protein's active site. mdpi.com The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. For instance, the pyridine nitrogen and phenoxy oxygen of the compound could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and stacking interactions with amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. The docking score, an estimate of binding affinity, helps rank potential candidates.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static; they are flexible and can adopt various shapes or conformations.
Conformational Analysis : This involves identifying the stable, low-energy conformations of this compound. The molecule has several rotatable bonds, particularly around the ether linkage and the acetonitrile group. Computational methods can map the potential energy surface as a function of bond rotation to find the most probable shapes the molecule will adopt. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations model the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound, either in a vacuum or solvated in water, would provide a dynamic picture of its behavior. When simulated in complex with a protein target, MD can assess the stability of the docked pose, revealing how the ligand and protein adapt to each other and the stability of their interactions over a period of nanoseconds or longer. nih.gov
Structure-Activity Relationship (SAR) Studies via In Silico Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to establish these relationships. nih.gov
To perform a QSAR study involving this compound, a series of structurally similar compounds with measured biological activity would be required. Computational software would then be used to calculate a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound. A mathematical model is then built to correlate these descriptors with biological activity. Such a model could predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective molecules by suggesting modifications to the this compound scaffold. nih.gov For example, the model might indicate that adding a substituent to the phenoxy ring or modifying the acetonitrile group could enhance activity.
Research Applications and Functional Materials Development
Applications in Coordination and Organometallic Chemistry
The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenoxy group in 2-(2-Phenoxypyridin-4-yl)acetonitrile provide potential coordination sites, making it an interesting ligand for the formation of metal complexes. The field of organometallic chemistry investigates compounds containing metal-carbon bonds, and this molecule serves as a platform for creating sophisticated coordination compounds.
Transition metal complexes, particularly those of gold(III) and iridium(III), are subjects of intense research due to their unique electronic, optical, and catalytic properties. Pyridine-based ligands are widely used to stabilize these metal centers and to tune their reactivity and photophysical characteristics. nih.govmdpi.comrsc.org The this compound structure can act as a bidentate or monodentate ligand.
Gold(III) complexes often exhibit square planar geometry and have been explored for applications in catalysis and medicinal chemistry. nih.govrsc.org The pyridine nitrogen of this compound can coordinate to the Au(III) center, while the phenoxy and acetonitrile (B52724) groups can be modified to influence the complex's stability and solubility.
Iridium(III) complexes are renowned for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The ligand environment around the iridium center is critical for determining the emission color, quantum efficiency, and lifetime of the excited state. mdpi.comrsc.org The phenoxypyridine scaffold can be incorporated into cyclometalating ligands, which form strong bonds with the iridium center, leading to highly stable and efficient phosphorescent materials. unimi.it
| Metal Center | Typical Coordination Geometry | Potential Ligand Role of this compound | Key Applications |
| Gold(III) | Square Planar | Monodentate (via pyridine-N) or Bidentate (if modified) | Catalysis, Anticancer Agents nih.gov |
| Iridium(III) | Octahedral | Part of a larger cyclometalating or ancillary ligand | Organic Light-Emitting Diodes (OLEDs), Bioimaging, Photocatalysis mdpi.comnih.gov |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net Their high surface area, tunable pore size, and diverse structures make them highly versatile platforms for catalysis. openresearchlibrary.orgnih.gov The organic linkers are crucial as they define the framework's architecture and can be functionalized with active catalytic sites. researchgate.net
While this compound itself may not be a typical linker, it can be chemically modified. For instance, hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) would provide the necessary functional group to act as a linker in MOF synthesis. The resulting MOF would feature phenoxypyridine units within its pores, which could serve as basic sites or as secondary coordination sites for immobilizing catalytically active metal nanoparticles.
Furthermore, discrete metal complexes incorporating this ligand scaffold can exhibit catalytic activity. For example, dinuclear complexes containing polypyridine ligands have been shown to be effective dual catalysts in photocatalyzed reactions, such as copper-free Sonogashira coupling. chemrxiv.org The electronic properties of the 2-phenoxypyridine (B1581987) unit can influence the redox potential of the metal center, thereby modulating its catalytic performance in various organic transformations. chemrxiv.orgresearchgate.net
Development of Functional Materials and Probes
The unique photophysical properties that can arise from incorporating the this compound scaffold into larger molecules make it a candidate for the development of advanced functional materials.
The development of efficient light-emitting materials is central to modern display and lighting technology. Iridium(III) complexes are particularly effective as phosphorescent emitters in OLEDs because they can harvest both singlet and triplet excitons, leading to near-100% internal quantum efficiency. mdpi.comnih.gov
The emission properties of these complexes are highly dependent on the nature of the ligands. The this compound moiety can be integrated into the design of cyclometalating (C^N) or ancillary (N^N) ligands. The extended π-conjugation provided by the phenoxy and pyridine rings can be used to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex, thereby controlling the emission color from blue to red. rsc.org
Similarly, in bioimaging, luminescent probes are used to visualize cellular structures and processes. Lanthanide complexes, known for their sharp, line-like emission spectra and long luminescence lifetimes, are suitable for such applications. researchgate.net Ligands based on the phenoxypyridine scaffold can act as "antennas," efficiently absorbing excitation energy and transferring it to the central lanthanide ion, which then emits light. This sensitization process is key to developing bright and photostable bioimaging agents.
| Application | Key Material Type | Role of this compound Scaffold | Desired Properties |
| OLEDs | Phosphorescent Iridium(III) Complexes nih.gov | Component of cyclometalating or ancillary ligands | High Quantum Yield, Color Tunability, Stability |
| Bioimaging | Luminescent Lanthanide Complexes researchgate.net | Antenna chromophore for energy transfer | Brightness, Photostability, Long Luminescence Lifetime |
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. mdpi.com This methodology is widely used to functionalize polymers and nanoparticles for biomedical applications. mdpi.comnih.gov
Biodegradable polymer nanoparticles are promising vehicles for drug delivery. Functionalizing their surface with specific molecules (e.g., targeting ligands, imaging agents) can enhance their efficacy. This compound can be adapted for click chemistry applications. For example, the molecule could be functionalized with a terminal alkyne. Separately, a polymer nanoparticle could be decorated with azide (B81097) groups. The alkyne-functionalized phenoxypyridine derivative could then be "clicked" onto the nanoparticle surface using the CuAAC reaction. This approach allows for the precise and efficient attachment of the phenoxypyridine moiety, which could impart specific optical or binding properties to the nanoparticle.
Molecular Target Modulation and Inhibitor Design at the Research Level
In drug discovery, molecular modification is a key strategy for developing new therapeutic agents by altering the structure of known molecules to enhance their efficacy or selectivity. biomedres.us The design of specific enzyme inhibitors often relies on identifying chemical scaffolds that can fit into the active site of a target protein and form favorable interactions.
The phenoxypyridine scaffold is present in a number of biologically active compounds and can be considered a "privileged structure" in medicinal chemistry. Its rigid geometry and potential for hydrogen bonding and π-stacking interactions make it an attractive core for inhibitor design. For instance, various inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, feature aromatic and heterocyclic ring systems. mdpi.com
At the research level, this compound could serve as a starting fragment in a fragment-based drug discovery campaign. Researchers could investigate its binding to a specific molecular target and then elaborate the structure, modifying the phenoxy or acetonitrile groups to improve binding affinity and selectivity. The acetonitrile group, in particular, is a versatile chemical handle that can be converted into other functional groups like amines, amides, or tetrazoles to probe interactions within a protein's binding pocket.
Based on a comprehensive review of the available scientific literature, there is no specific information linking the chemical compound This compound to the research applications outlined in your request. Searches for direct investigations of this compound in the areas of STAT3 protein activation inhibition, β-TrCP-Nrf2 protein-protein interaction inhibition, c-Met kinase inhibition, fungicidal activity, and GPR120 agonist action did not yield relevant results.
Furthermore, while structurally related compounds such as cyanopyridines are recognized as important intermediates in organic synthesis, no specific examples of This compound being used as a key intermediate in advanced organic synthesis were found in the available literature.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that adheres to the strict outline provided. The foundational premise that this specific compound has been researched for these particular applications is not supported by the accessible data.
Q & A
Q. Validation methods :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Structural confirmation : H/C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, nitrile carbon at ~115–120 ppm) and mass spectrometry (e.g., [M+H] at m/z 239.1) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are indicative of its structure?
Answer:
- NMR spectroscopy :
- H NMR: Aromatic protons (δ 6.8–8.5 ppm), nitrile group absence of protons.
- C NMR: Nitrile carbon at ~115–120 ppm, pyridine carbons at 120–150 ppm.
- IR spectroscopy : C≡N stretch at ~2240–2260 cm.
- Mass spectrometry : Molecular ion peak [M+H] at m/z 239.1 ± 0.4.
- X-ray crystallography (if crystalline): Confirms bond lengths (C≡N: ~1.16 Å) and dihedral angles between pyridine and phenoxy groups .
Basic: What safety precautions are required when handling this compound?
Answer:
- Hazard classification : Acute toxicity (Category 4 for oral, dermal, inhalation) per CLP/GHS.
- Handling : Use PPE (gloves, goggles, fume hood), avoid skin/eye contact.
- First aid :
- Inhalation: Move to fresh air.
- Ingestion: Rinse mouth, seek medical attention.
- Storage : In airtight containers, away from oxidizers, at 2–8°C .
Advanced: How can researchers optimize low yields in the synthesis of this compound?
Answer:
Strategies :
| Parameter | Optimization Approach | Expected Outcome |
|---|---|---|
| Catalyst | Use Pd/Cu catalysts for coupling | Increased reaction efficiency |
| Solvent | Polar aprotic solvents (DMF, DMSO) | Enhanced solubility of intermediates |
| Temperature | 80–100°C for 12–24 hours | Improved conversion rates |
| Purification | Column chromatography (silica gel, eluent: hexane/EtOAc 7:3) | Higher purity (>98%) . |
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
- Step 1 : Verify sample purity via HPLC.
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Step 3 : Consider dynamic effects (e.g., rotational barriers in the phenoxy group causing splitting).
- Step 4 : Cross-validate with computational methods (DFT calculations for H NMR chemical shifts).
- Reference : Use enantiomorph-polarity parameters (e.g., Rogers’ η or Flack’s x) for chiral center analysis if applicable .
Advanced: What experimental designs are recommended for studying the biological activity of this compound?
Answer:
- In vitro assays :
- Target binding : Radioligand displacement assays (e.g., IC determination for neurotransmitter receptors).
- Enzyme inhibition : Kinetic studies with varying substrate concentrations.
- In silico modeling :
- Molecular docking (AutoDock Vina) to predict binding affinities.
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
- Dose-response curves : Use 3–5 log concentrations (n = 3 replicates) to calculate EC/IC.
- Controls : Include known agonists/antagonists (e.g., serotonin receptor ligands) .
Advanced: How can the environmental stability and degradation pathways of this compound be analyzed?
Answer:
- Stability studies :
- Hydrolytic degradation : Incubate in buffers (pH 3–9) at 37°C; monitor via LC-MS.
- Photodegradation : Expose to UV light (λ = 254 nm) for 48 hours.
- Degradation products : Identify using high-resolution MS (Q-TOF) and compare with fragmentation libraries.
- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
